N,5-dimethyl-N-{1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,5-dimethyl-N-{1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine is a complex organic compound that features a pyrimidine ring, a piperidine ring, and a benzoyl group with a methylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5-dimethyl-N-{1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the benzoyl group and the pyrimidine ring. The methylsulfanyl group is then introduced through a substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N,5-dimethyl-N-{1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the benzoyl group can yield benzyl derivatives.
Scientific Research Applications
N,5-dimethyl-N-{1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving pyrimidine and piperidine derivatives.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N,5-dimethyl-N-{1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids, while the piperidine ring can interact with proteins. The benzoyl group and the methylsulfanyl substituent can modulate the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(5-(Methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridin-2-amine: This compound also features a methylsulfanyl group and a pyridine ring.
N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide: This compound has a benzoyl group and a pyrrolidine ring.
Uniqueness
N,5-dimethyl-N-{1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine is unique due to its combination of a pyrimidine ring, a piperidine ring, and a benzoyl group with a methylsulfanyl substituent. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H24N4OS |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]-(2-methylsulfanylphenyl)methanone |
InChI |
InChI=1S/C19H24N4OS/c1-14-11-20-19(21-12-14)22(2)15-7-6-10-23(13-15)18(24)16-8-4-5-9-17(16)25-3/h4-5,8-9,11-12,15H,6-7,10,13H2,1-3H3 |
InChI Key |
SVOVAADERIKMQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)C(=O)C3=CC=CC=C3SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.